![molecular formula C15H14O4S B10839420 1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone](/img/structure/B10839420.png)
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone is an organic compound that features both a methoxyphenyl group and a phenylsulfonyl group attached to an ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-2-(phenylsulfonyl)ethanone typically involves the reaction of 3-methoxybenzaldehyde with phenylsulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the methoxy group on the benzaldehyde facilitates the formation of the ethanone linkage .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-methoxyphenyl)-2-(phenylsulfonyl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxyphenyl group may interact with cellular receptors, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Benzyloxy-3-methoxyphenyl)ethanone: Similar structure but with a benzyloxy group instead of a sulfonyl group.
1-(3-Methoxyphenyl)piperazine: Contains a piperazine ring instead of an ethanone backbone.
1-(4-Hydroxy-3-methoxyphenyl)decan-3-one: Features a longer alkyl chain and a hydroxy group.
Uniqueness
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethanone is unique due to its combination of a methoxyphenyl group and a phenylsulfonyl group, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C15H14O4S |
---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-1-(3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C15H14O4S/c1-19-13-7-5-6-12(10-13)15(16)11-20(17,18)14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
HHEJEAZSXBXRPO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(=O)CS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.